
Shield 1; Shield1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Shield 1, also known as Shield1, is a specific, high-affinity, and cell-permeant ligand of FK506-binding protein-12 (FKBP). It is primarily used in ProteoTuner systems to stabilize proteins tagged with a mutated FKBP12-derived destabilization domain (DD). This compound protects DD-tagged proteins from proteasomal degradation, resulting in rapid accumulation of the protein .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Shield 1 is synthesized through a series of chemical reactions involving the coupling of specific organic molecules. The exact synthetic route and reaction conditions are proprietary and typically involve multiple steps of organic synthesis, purification, and characterization .
Industrial Production Methods
Industrial production of Shield 1 involves large-scale organic synthesis techniques. The process includes the use of high-purity reagents, controlled reaction conditions, and advanced purification methods to ensure the compound’s high affinity and cell permeability .
Analyse Des Réactions Chimiques
Types of Reactions
Shield 1 undergoes various chemical reactions, including:
Binding Reactions: Shield 1 binds specifically to the FKBP12-derived destabilization domain.
Stabilization Reactions: It stabilizes proteins tagged with the DD domain by preventing their degradation.
Common Reagents and Conditions
Reagents: Organic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Major Products Formed
The primary product formed from the reaction of Shield 1 is the stabilized DD-tagged protein, which accumulates rapidly within the cell .
Applications De Recherche Scientifique
Shield 1 has a wide range of applications in scientific research, including:
Chemistry: Used in the study of protein stability and degradation.
Biology: Employed in in vitro and in vivo protein function studies.
Medicine: Utilized in the development of therapeutic proteins and drug delivery systems.
Industry: Applied in the production of stable protein-based products
Mécanisme D'action
Shield 1 exerts its effects by binding to the mutated FKBP12-derived destabilization domain. This binding prevents the tagged protein from being degraded by the proteasome, leading to its rapid accumulation. The molecular targets involved include the FKBP12-derived DD and the proteasome pathway .
Comparaison Avec Des Composés Similaires
Similar Compounds
Rapamycin: Another FKBP ligand used in protein stabilization.
FK506: A compound with similar binding properties to FKBP12.
Uniqueness of Shield 1
Shield 1 is unique due to its high affinity, cell permeability, and specific binding to the FKBP12-derived DD. Unlike other similar compounds, Shield 1 allows for rapid and reversible control of protein stability, making it highly valuable in research and industrial applications .
Propriétés
Formule moléculaire |
C42H56N2O10 |
|---|---|
Poids moléculaire |
748.9 g/mol |
Nom IUPAC |
[3-(3,4-dimethoxyphenyl)-1-[3-(2-morpholin-4-ylethoxy)phenyl]propyl] 1-[2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate |
InChI |
InChI=1S/C42H56N2O10/c1-7-33(31-27-38(49-4)40(51-6)39(28-31)50-5)41(45)44-18-9-8-13-34(44)42(46)54-35(16-14-29-15-17-36(47-2)37(25-29)48-3)30-11-10-12-32(26-30)53-24-21-43-19-22-52-23-20-43/h10-12,15,17,25-28,33-35H,7-9,13-14,16,18-24H2,1-6H3 |
Clé InChI |
NMFHJNAPXOMSRX-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCCN5CCOCC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


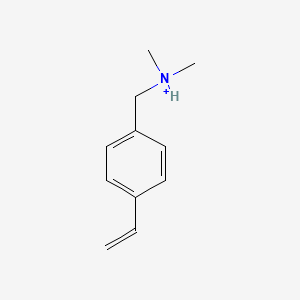
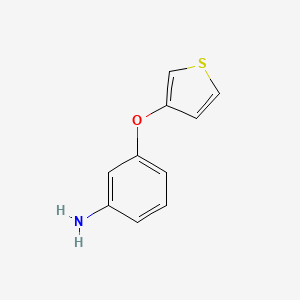
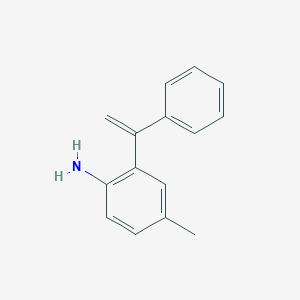


![N-(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)dibenzo[b,d]furan-2-amine](/img/structure/B14113180.png)
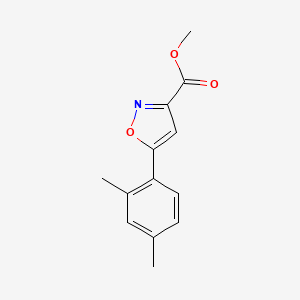
![3-[4-(4-pyridin-2-ylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B14113189.png)
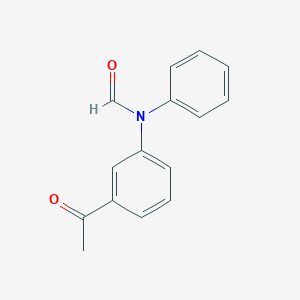
![{Bis[3-(trifluoromethyl)phenyl]methyl}(methyl)amine](/img/structure/B14113195.png)
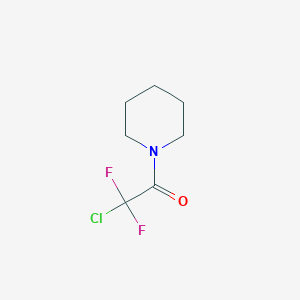

![ethyl 4-[4-methyl-1,3-dioxo-2-[(E)-3-phenylprop-2-enyl]-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate](/img/structure/B14113202.png)
![8-(3-methoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14113205.png)
